molecular formula C8H10BClN2O2 B595370 (1-Methyl-1H-indazol-4-yl)boronic acid hydrochloride CAS No. 1257527-53-9

(1-Methyl-1H-indazol-4-yl)boronic acid hydrochloride

Cat. No.: B595370
CAS No.: 1257527-53-9
M. Wt: 212.44
InChI Key: KHFSEMAIXIWYGM-UHFFFAOYSA-N
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Description

(1-Methyl-1H-indazol-4-yl)boronic acid hydrochloride is a boronic acid derivative with significant importance in organic synthesis and medicinal chemistry. This compound is characterized by the presence of a boronic acid group attached to a 1-methyl-1H-indazole ring, making it a valuable reagent in various chemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methyl-1H-indazol-4-yl)boronic acid hydrochloride typically involves the reaction of 1-methyl-1H-indazole with boronic acid derivatives under controlled conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, where the indazole derivative is reacted with a boronic acid in the presence of a palladium catalyst and a base . The reaction conditions often involve moderate temperatures and inert atmospheres to ensure high yields and purity of the product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Techniques such as continuous flow synthesis and automated reactors are employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(1-Methyl-1H-indazol-4-yl)boronic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions include boronic esters, boronic anhydrides, and various substituted indazole derivatives. These products are valuable intermediates in the synthesis of more complex organic molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-Methyl-1H-indazol-4-yl)boronic acid hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride group, which enhances its solubility and reactivity in certain chemical reactions. This makes it particularly valuable in applications where other boronic acid derivatives may not be as effective .

Properties

IUPAC Name

(1-methylindazol-4-yl)boronic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BN2O2.ClH/c1-11-8-4-2-3-7(9(12)13)6(8)5-10-11;/h2-5,12-13H,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHFSEMAIXIWYGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C2C=NN(C2=CC=C1)C)(O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40674183
Record name (1-Methyl-1H-indazol-4-yl)boronic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40674183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1257527-53-9
Record name (1-Methyl-1H-indazol-4-yl)boronic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40674183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1257527-53-9
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